5-(Ethylsulfanyl)tetrazolo[1,5-a]quinazoline
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Overview
Description
5-(Ethylsulfanyl)tetrazolo[1,5-a]quinazoline is a heterocyclic compound that features a tetrazole ring fused to a quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be carried out under mild conditions, often using solvents like dimethylformamide (DMF) and catalysts such as nano-ZnO/Co3O4 .
Industrial Production Methods
The use of microwave irradiation and other advanced techniques can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfanyl)tetrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the quinazoline core.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, often leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and conditions involving catalysts like DMAP (4-dimethylaminopyridine) are commonly used.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines and tetrazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-(Ethylsulfanyl)tetrazolo[1,5-a]quinazoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials with specific electronic and optical characteristics.
Biological Research: The compound’s interactions with various biological targets are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfanyl)tetrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates and inhibit enzyme activity . This interaction can lead to the modulation of various biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but with a phenyl group instead of an ethylsulfanyl group.
Tetrazolo[1,5-a]quinoline: Another fused tetrazole-quinoline compound with different substituents.
Uniqueness
5-(Ethylsulfanyl)tetrazolo[1,5-a]quinazoline is unique due to its specific ethylsulfanyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .
Properties
CAS No. |
62645-14-1 |
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Molecular Formula |
C10H9N5S |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
5-ethylsulfanyltetrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C10H9N5S/c1-2-16-9-7-5-3-4-6-8(7)15-10(11-9)12-13-14-15/h3-6H,2H2,1H3 |
InChI Key |
AFVFWFXKZJKYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=NN=NN2C3=CC=CC=C31 |
Origin of Product |
United States |
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